molecular formula C10H8F3N B13589767 2-(2-(Trifluoromethyl)phenyl)propanenitrile

2-(2-(Trifluoromethyl)phenyl)propanenitrile

Cat. No.: B13589767
M. Wt: 199.17 g/mol
InChI Key: FLCJXSZFOPPYFU-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenyl)propanenitrile is a high-purity chemical intermediate designed for research and development applications in organic chemistry and drug discovery. Incorporating both a phenylpropanenitrile scaffold and a trifluoromethyl group, this compound is a valuable precursor for the synthesis of more complex molecules. The presence of the nitrile functional group offers a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids or reduction to amines. The ortho-substituted trifluoromethyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a structure of interest in medicinal chemistry for constructing potential pharmacologically active compounds. This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and conduct all appropriate risk assessments before use.

Properties

Molecular Formula

C10H8F3N

Molecular Weight

199.17 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,1H3

InChI Key

FLCJXSZFOPPYFU-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The compound this compound typically involves the formation of a nitrile group attached to a propyl chain, which is further connected to a 2-(trifluoromethyl)phenyl substituent. Common synthetic routes include:

  • Alkylation of aryl nitriles
  • Nucleophilic substitution reactions involving halopropanenitriles
  • Catalytic α-alkylation of nitriles using metal catalysts
  • Condensation reactions involving trifluoromethyl-substituted benzoyl derivatives

Alkylation of Arylmethyl Nitriles

A notable method involves nickel-catalyzed α-alkylation of arylmethyl nitriles with alcohols, which can be adapted for this compound synthesis. This method uses:

  • Arylmethyl nitrile (e.g., 2-(trifluoromethyl)benzyl cyanide)
  • Potassium carbonate as base
  • Nickel(II) acetylacetonate [Ni(acac)2] as catalyst
  • Phenanthroline as ligand
  • Aromatic or aliphatic alcohols as alkylating agents
  • Toluene as solvent
  • Elevated temperatures (~140 °C) under inert atmosphere (N2)

The reaction proceeds over 36 hours, followed by purification via silica gel chromatography to isolate the desired nitrile product with moderate yields (~40%) and high purity (>98%).

Reaction of 2-Trifluoromethylbenzoyl Propanedinitrile with Nucleophiles

Another approach is the condensation of 2-trifluoromethylbenzoyl propane dinitrile with nucleophilic reagents such as thioacetamide or malonamide derivatives in the presence of acid catalysts (e.g., toluenesulfonic acid hydrate) in refluxing toluene. This method yields α-(2-trifluoromethyl benzoyl)-alpha-cyano thioacetamide intermediates, which can be further transformed into the target nitrile compound or related derivatives.

Key reaction parameters:

  • Reflux in toluene for 1–1.5 hours
  • Post-reaction aqueous workup and extraction with organic solvents (e.g., methylbenzene)
  • Acidification and crystallization for product isolation
  • Yields typically range from 60% to 70% depending on solvent and conditions
  • Alternative solvents like DMF can be used but often result in lower yields (20–30%).

Catalytic α-Alkylation via Metalation and Electrophile Addition

A more indirect but efficient method involves the metalation of secondary amides followed by alkylation with methyl iodide and subsequent reaction with acetonitrile under basic conditions.

  • Starting from N-phenylbenzamide or N-methylbenzamide
  • Use of lithium hexamethyldisilazide (LiHMDS) as a strong base in THF under argon
  • Sequential addition of methyl iodide and acetonitrile
  • Reaction times: 3 h for methylation, 15 h for nitrile formation at room temperature
  • Workup includes quenching with saturated ammonium chloride, extraction, and silica gel chromatography
  • Yields of β-ketonitriles (related to propanenitrile derivatives) are in the range of 65–72%.

Synthesis via Aza-Michael Addition and Subsequent Functionalization

3-Anilinopropanenitriles, which can be structurally related to propanenitriles, are synthesized by aza-Michael addition of anilines to acrylonitrile. These intermediates can then be further reacted with electrophilic reagents like 2-chloronicotinoyl isothiocyanate to yield complex nitrile derivatives.

  • Catalysts such as acidic or neutral alumina facilitate the aza-Michael addition efficiently
  • Reaction conditions are mild and yield acceptable product quantities (48–87%)
  • This method is adaptable for preparing nitrile compounds with aromatic substituents, including trifluoromethyl phenyl groups.

Comparative Data Table of Preparation Methods

Methodology Key Reagents & Catalysts Reaction Conditions Yield (%) Purification Notes
Nickel-Catalyzed α-Alkylation Ni(acac)2, Phen, K2CO3, arylmethyl nitrile, alcohol 140 °C, 36 h, N2 atmosphere ~40 Silica gel chromatography High purity, moderate yield
Condensation with Thioacetamide 2-Trifluoromethylbenzoyl propane dinitrile, thioacetamide, toluenesulfonic acid hydrate Reflux in toluene, 1–1.5 h 60–70 Crystallization, extraction Solvent choice critical for yield
Metalation and Electrophile Addition N-phenylbenzamide, LiHMDS, CH3I, CH3CN Room temp, 18 h total 65–72 Silica gel chromatography Indirect synthesis of β-ketonitrile analogs
Aza-Michael Addition + Functionalization Anilines, acrylonitrile, alumina catalysts Mild conditions 48–87 Standard organic workup Versatile for nitrile derivatives

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography using hexane/ethyl acetate gradients is commonly employed to purify the nitrile products.
  • Crystallization: Acid-base extraction followed by crystallization from isopropyl alcohol or other solvents is used to isolate pure nitrile compounds.
  • Spectroscopic Analysis: ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity.
  • Workup: Typical aqueous-organic phase separations, washing with brine, drying over anhydrous magnesium sulfate or sodium sulfate, and solvent evaporation under reduced pressure.

Summary and Recommendations

The preparation of this compound can be achieved through multiple routes, with the choice depending on available starting materials, desired scale, and purity requirements. Nickel-catalyzed α-alkylation offers a direct and selective approach but may require longer reaction times and moderate yields. Condensation reactions with trifluoromethyl-substituted benzoyl dinitriles provide good yields under reflux conditions with acid catalysis. Metalation and electrophile addition strategies are useful for synthesizing related nitrile compounds with high efficiency.

For large-scale or industrial synthesis, the condensation method with optimized solvent and catalyst choice is recommended due to better yields and simpler workup. For research-scale synthesis requiring high purity, the nickel-catalyzed alkylation followed by chromatography is suitable.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, hydroxyl groups.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The nitrile group can form hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Electronic Effects

The position and type of substituents on the phenyl ring significantly influence physicochemical properties and reactivity. Key analogs include:

Compound Name Substituent Position Substituent Type Molecular Weight Key Features
2-(2-(Trifluoromethyl)phenyl)propanenitrile Ortho (-CF₃) -CF₃ 199.18 g/mol Strong electron-withdrawing, steric hindrance
2-(3-(Trifluoromethyl)phenyl)propanenitrile Meta (-CF₃) -CF₃ 199.18 g/mol Reduced steric hindrance vs. ortho
2-(3-Chlorophenyl)propanenitrile (15a) Meta (-Cl) -Cl 165.62 g/mol Moderate electron-withdrawing, less lipophilic
2-(2-Fluorophenyl)propanenitrile Ortho (-F) -F 149.17 g/mol Smaller substituent, weaker electron withdrawal
2-(2-Fluorophenyl)-2-methylpropanenitrile Ortho (-F), α-methyl -F, -CH₃ 163.20 g/mol Increased steric bulk at α-carbon
Key Observations:
  • Electronic Effects : The -CF₃ group (ortho or meta) exerts stronger electron withdrawal than -Cl or -F, altering reaction kinetics in nucleophilic additions or catalytic reductions .

Functional Group Modifications

Variations in the nitrile-bearing carbon or adjacent groups further diversify applications:

Compound Name Nitrile-Bearing Carbon Additional Groups Application Relevance
This compound CH₂CN None Pharmaceutical intermediates
2-(4-Chloro-2-(trimethylsilylethynyl)phenyl)propanenitrile CH₂CN -C≡C-Si(CH₃)₃, -Cl Conjugation-enhancing for materials
3-(2-Fluorophenoxy)propanenitrile CH₂CN -O- (ether linkage) Agrochemical precursors
Key Observations:
  • Conjugation: Ethynyl or ether linkages (e.g., 3-(2-fluorophenoxy)propanenitrile) enhance conjugation, useful in photoresponsive materials .

Biological Activity

2-(2-(Trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a propanenitrile moiety. This unique structural arrangement imparts significant chemical and biological properties, making it an important subject of study in medicinal chemistry and material science.

The trifluoromethyl group enhances the lipophilicity and stability of the compound, influencing its reactivity and interactions with biological systems. This modification can lead to improved pharmacological profiles, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The enhanced stability provided by the trifluoromethyl group allows for increased binding affinity, which is crucial for therapeutic efficacy.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study reported that compounds with structural similarities to this compound exhibited significant antimicrobial properties. For instance, derivatives showed high activity against Bacillus cereus and moderate antifungal action against Candida albicans with Minimum Inhibitory Concentration (MIC) values around 7.8 μg/mL .
  • Cytotoxicity :
    • In vitro studies indicated that related compounds demonstrated potent inhibitory effects on cancer cell lines. For example, derivatives exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing a selective toxicity profile compared to non-cancerous cells .
  • Pharmacokinetics :
    • The pharmacokinetic profile of similar compounds revealed favorable oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg), suggesting potential for effective systemic administration .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureUnique FeaturesBiological Activity
2-methyl-2-(3-(trifluoromethyl)phenyl)propanenitrileStructureMethyl substitution alters stericsModerate cytotoxicity
2-(3-(trifluoromethyl)phenyl)propanenitrileStructureMeta substitution changes electronic propertiesAntimicrobial activity
3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrileStructureBromine presence affects reactivityHigh potency against certain bacteria
2-chloro-3-(3-(trifluoromethyl)phenyl)propanenitrileStructureChlorine instead of bromineVariable reactivity

Q & A

Q. What safety protocols are essential for handling nitrile-containing compounds like this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN traces). PPE (nitrile gloves, goggles) prevents dermal contact. Spill kits with activated charcoal neutralize leaks. Toxicity data from PubChem (LC₅₀ in rodents) inform risk assessments .

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